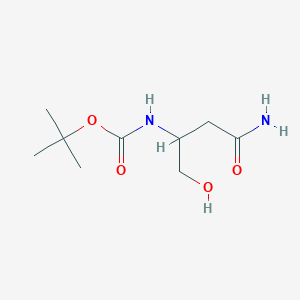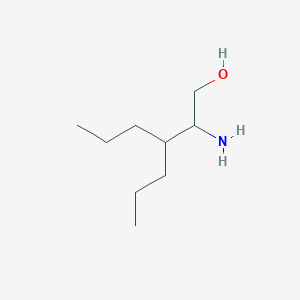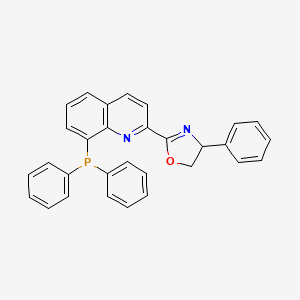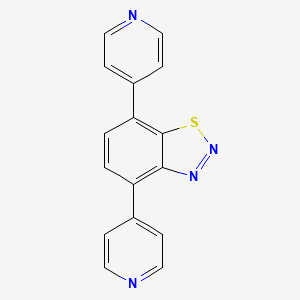![molecular formula C23H31N3O3 B12497888 Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes a morpholine ring, a diethylamino group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl 2-(chlorocarbonyl)benzoate under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include primary amines.
Substitution: The major products include substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzoate ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-({[4-(dimethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
- Methyl 5-({[4-(ethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
- Methyl 5-({[4-(methylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is unique due to the presence of the diethylamino group, which can enhance its interaction with biological targets compared to similar compounds with different substituents. The morpholine ring also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H31N3O3 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
methyl 5-[[4-(diethylamino)phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H31N3O3/c1-4-25(5-2)20-9-6-18(7-10-20)17-24-19-8-11-22(21(16-19)23(27)28-3)26-12-14-29-15-13-26/h6-11,16,24H,4-5,12-15,17H2,1-3H3 |
Clave InChI |
VYXZXTFOAHZQIF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)

![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)
![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)


![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)

